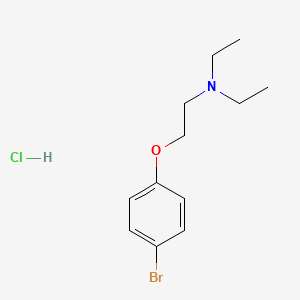
3',5'-Difluoro-2,2-dimethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Difluoro-2,2-dimethylbutyrophenone (DFDMBP) is an organofluorine compound that has been studied for its potential applications in scientific research. It is a colorless, odorless liquid that is soluble in organic solvents and has a boiling point of 60°C. DFDMBP is used as a reagent in organic synthesis, as a catalyst in many reactions, and as a stabilizer in the synthesis of other compounds.
Applications De Recherche Scientifique
Use in High Energy Materials
“3’,5’-Difluoro-2,2-dimethylbutyrophenone” could potentially be used in the development of high energy materials. For instance, a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), has been used to design a new melt-cast explosive with high energy and low sensitivity . The compound was mixed with 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) to create an explosive with improved safety and energy levels .
Thermal Decomposition Studies
The compound could be used in thermal decomposition studies. A comparative study with trinitroanisole (TNAN) was performed under different heating conditions to probe the thermal decomposition mechanisms of DFTNAN . Such studies could provide valuable insights into the stability and reaction pathways of “3’,5’-Difluoro-2,2-dimethylbutyrophenone”.
Development of Fluorinated Energetic Materials
The presence of fluorine in “3’,5’-Difluoro-2,2-dimethylbutyrophenone” could make it a promising candidate for the development of fluorinated energetic materials. Fluorine affects the thermal stability and changes the reaction pathway, and fluorinated products appear in the form of fluorocarbons due to the high stability of the C-F bond .
Use as a Melt-Cast Explosive Carrier
DFTNAN, a similar compound, has been identified as a potential next-generation melt-cast explosive carrier due to its ideal energy performances and insensitivities . “3’,5’-Difluoro-2,2-dimethylbutyrophenone” could potentially have similar applications.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-4-12(2,3)11(15)8-5-9(13)7-10(14)6-8/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYIAVTKPUZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642461 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-2,2-dimethylbutyrophenone | |
CAS RN |
898766-06-8 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)


![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)